1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol
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Overview
Description
1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol is a compound that features a trifluoroethyl group attached to a tetrazole ring with a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol typically involves the reaction of 2,2,2-trifluoroethylamine with sodium azide and carbon disulfide under controlled conditions. The reaction proceeds through the formation of intermediate compounds, which eventually cyclize to form the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and temperatures ranging from 60°C to 100°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve mild to moderate temperatures and the use of solvents like ethanol or acetonitrile .
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, thiol derivatives, and various substituted tetrazole compounds.
Scientific Research Applications
1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with improved efficacy and safety profiles.
Mechanism of Action
The mechanism of action of 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol involves its interaction with specific molecular targets and pathways. The trifluoroethyl group can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The thiol group can form covalent bonds with target proteins, leading to the modulation of their activity. Additionally, the tetrazole ring can interact with various enzymes and receptors, influencing their function and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol include:
- 2,2,2-trifluoroethylhydrazine
- 2,2,2-trifluoroethanol
- Trifluoroethyl thioether derivatives
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of a trifluoroethyl group, a tetrazole ring, and a thiol group. This combination imparts distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)-2H-tetrazole-5-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3F3N4S/c4-3(5,6)1-10-2(11)7-8-9-10/h1H2,(H,7,9,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AMPTXMDDXPPILG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)N1C(=S)N=NN1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3F3N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79544-67-5 |
Source
|
Record name | 1-(2,2,2-trifluoroethyl)-1H-1,2,3,4-tetrazole-5-thiol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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